molecular formula C19H18N6O2 B2458452 ethyl 5-amino-1-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate CAS No. 850764-98-6

ethyl 5-amino-1-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B2458452
CAS No.: 850764-98-6
M. Wt: 362.393
InChI Key: IJAQEFPTCOPSMD-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C19H18N6O2 and its molecular weight is 362.393. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 5-amino-1-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2/c1-3-27-19(26)15-11-21-24(17(15)20)16-9-12(2)23-18-14(10-22-25(16)18)13-7-5-4-6-8-13/h4-11H,3,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAQEFPTCOPSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-amino-1-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.

Synthesis and Chemical Structure

The synthesis of this compound typically involves the construction of the pyrazolo[1,5-a]pyrimidine scaffold through various chemical reactions. The compound's structure is characterized by multiple functional groups that contribute to its biological activity.

Key Structural Features

  • Pyrazolo[1,5-a]pyrimidine Core : This core is known for its role in anticancer activity and selective kinase inhibition.
  • Amino and Carboxylate Groups : These groups enhance solubility and bioactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[1,5-a]pyrimidine structure. For instance, compounds derived from this scaffold have shown promising results against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Ethyl 5-amino...MDA-MB-231 (breast cancer)< 10Inhibition of cell proliferation
Ethyl 5-amino...A549 (lung cancer)26Induction of apoptosis
Ethyl 5-amino...SF-268 (brain cancer)12.50Cell cycle arrest

These findings suggest that ethyl 5-amino compounds may exert their effects through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Kinase Inhibition

The compound has been identified as a potent inhibitor of several kinases, particularly Pim-1 and Flt-3. The selectivity profile indicates that it exhibits minimal off-target effects, making it a candidate for further development as a therapeutic agent.

Kinase Inhibition Profile:

Kinase Target% Inhibition at 1 µM
Pim-1>98%
Flt-3>90%
TRKC96%

The high selectivity for Pim-1 suggests that this compound could be particularly useful in treating cancers where Pim-1 is overexpressed.

Case Studies

Case Study 1: Anticancer Activity Evaluation
A study conducted by researchers involved testing ethyl 5-amino derivatives against various cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis in MDA-MB-231 cells, showcasing their potential as effective anticancer agents .

Case Study 2: Kinase Selectivity
In another investigation focusing on kinase inhibition, ethyl 5-amino derivatives were screened against a panel of oncogenic kinases. The results demonstrated that these compounds not only inhibited Pim-1 but also showed promising activity against Flt-3 and other kinases with minimal toxicity to normal cells .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-amino-1-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate has shown promising results in various therapeutic areas:

Anticancer Activity :
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine family exhibit anticancer properties by inhibiting key kinases involved in tumor growth. For instance, studies have demonstrated that related compounds can effectively inhibit cancer cell proliferation by targeting specific signaling pathways crucial for cancer cell survival .

Anti-inflammatory Effects :
The compound has been investigated for its potential anti-inflammatory effects. It is believed to inhibit pathways that lead to inflammation, thus offering therapeutic benefits for inflammatory diseases .

Enzyme Inhibition

This compound acts as an enzyme inhibitor, particularly against kinases. The inhibition mechanism involves binding to the active sites of these enzymes, blocking phosphorylation processes critical for cell signaling .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. Pyrazolo[1,5-a]pyrimidines are known to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .

Case Study 1: Anticancer Activity Evaluation

A study focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives demonstrated that certain derivatives exhibited significant cytotoxicity against colorectal cancer cell lines. The study reported that the most potent derivative induced apoptosis in cancer cells through kinase inhibition .

Case Study 2: Anti-inflammatory Mechanism

In a separate investigation, researchers explored the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines. The findings suggested that these compounds could effectively downregulate pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory conditions .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Pyrimidine Ring

The pyrazolo[1,5-a]pyrimidine core undergoes nucleophilic substitution reactions at position 7 due to electron-deficient characteristics. For example:

  • Reaction with Hydrazine Hydrate :
    Treatment with hydrazine hydrate in ethanol at 50–55°C displaces the 7-chloro group (if present) to yield hydrazine derivatives. This reaction proceeds via an SNAr mechanism, confirmed by spectral data (IR, 1H^1 \text{H} NMR) showing NH2_2 group incorporation .

ReactantConditionsProductYield
7-Chloro precursorEthanol, 50–55°C, 5 min7-Hydrazinyl derivative92%

Condensation Reactions Involving the Amino Group

The 5-amino group on the pyrazole ring participates in condensation with electrophilic reagents:

  • Cyanoacetohydrazide Condensation :
    Reacting with cyanoacetohydrazide under reflux produces 3,5-diaminopyrazole derivatives. IR spectra confirm NH2_2 and carbonyl group retention (ν\nu 3468, 1712 cm1^{-1}) .

  • α,β-Unsaturated Carbonyl Systems :
    Interaction with α,β-unsaturated ketones (e.g., 1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one) forms pyrazolo[1,5-a]pyrimidine azo derivatives .

Cyclization with Dicarbonyl Compounds

The amino group facilitates cyclization with dicarbonyl reagents to form fused heterocycles:

  • Acetylacetone Cyclization :
    Reacting with acetylacetone in ethanol under reflux yields pyrazolo[1,5-a]pyrimidine derivatives. 1H^1 \text{H} NMR spectra show characteristic methyl singlet signals (δ\delta 1.87 ppm) .

ReagentConditionsProduct TypeKey Spectral Data
AcetylacetoneEthanol, refluxPyrazolo-pyrimidineδ\delta 1.87 (CH3_3 )

Formation of Fused Heterocyclic Systems

The compound serves as a precursor for fused systems through cyclocondensation:

  • With Ethyl Cyanocinnamate :
    Piperidine-catalyzed reactions produce 7-hydroxy-pyrazolo[1,5-a]pyrimidines. IR spectra confirm OH (ν\nu 3394 cm1^{-1}) and CN (ν\nu 2218 cm1^{-1}) groups .

Mechanistic Insights

  • Electronic Effects : Electron-withdrawing substituents (e.g., CN) on the pyrimidine ring enhance reactivity toward nucleophiles .

  • Steric Considerations : Bulky groups at position 3 (e.g., phenyl) influence regioselectivity during cyclization .

Preparation Methods

Cyclocondensation of 5-Amino-3-Phenylpyrazole with Pentane-2,4-Dione

A mixture of 5-amino-3-phenylpyrazole (1.0 equiv) and pentane-2,4-dione (1.2 equiv) in acetic acid, catalyzed by concentrated H₂SO₄ (0.1 equiv), is heated at 80°C for 6–8 hours. The reaction proceeds via nucleophilic attack of the pyrazole’s amino group on the diketone’s carbonyl carbons, followed by cyclodehydration. The product, 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, is isolated by cooling the reaction mixture, followed by filtration and recrystallization from ethanol (yield: 82–89%).

Key Reaction Parameters

Parameter Value
Solvent Acetic acid
Catalyst H₂SO₄ (0.1 equiv)
Temperature 80°C
Time 6–8 hours
Yield 82–89%

Chlorination at the 7-Position

The 7-hydroxyl group of the pyrimidinone intermediate is replaced with chlorine to enhance reactivity for subsequent substitutions.

Treatment with Phosphorus Oxychloride (POCl₃)

The pyrimidinone (1.0 equiv) is suspended in phosphorus oxychloride (5.0 equiv) with tetramethylammonium chloride (TMACl, 0.2 equiv) as a catalyst. The mixture is refluxed at 110°C for 4–6 hours. Excess POCl₃ is removed under reduced pressure, and the residue is neutralized with ice-cold water. The chlorinated product, 7-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine , is extracted with dichloromethane and purified via silica gel chromatography (yield: 60–75%).

Key Reaction Parameters

Parameter Value
Reagent POCl₃ (5.0 equiv)
Catalyst TMACl (0.2 equiv)
Temperature 110°C
Time 4–6 hours
Yield 60–75%

Synthesis of the Pyrazole Moiety

The ethyl 5-amino-1H-pyrazole-4-carboxylate fragment is prepared separately through cyclization of a β-ketoester with hydrazine.

Cyclization of Ethyl 3-Oxo-3-(Ethoxycarbonyl)Propanoate

Ethyl 3-oxo-3-(ethoxycarbonyl)propanoate (1.0 equiv) is treated with hydrazine hydrate (1.5 equiv) in ethanol at 25°C for 12 hours. The reaction forms ethyl 5-amino-1H-pyrazole-4-carboxylate via intramolecular cyclization, which is isolated by solvent evaporation and recrystallized from hexane/ethyl acetate (yield: 70–85%).

Key Reaction Parameters

Parameter Value
Solvent Ethanol
Reagent Hydrazine hydrate (1.5 equiv)
Temperature 25°C
Time 12 hours
Yield 70–85%

Coupling Reaction to Form the Final Compound

The 7-chloro intermediate undergoes nucleophilic substitution with the pyrazole moiety to yield the target compound.

Displacement of Chlorine with Pyrazole

A mixture of 7-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (1.0 equiv), ethyl 5-amino-1H-pyrazole-4-carboxylate (1.2 equiv), and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) is heated at 100°C for 12–18 hours. The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the pyrazole’s N1 nitrogen attacks the electrophilic 7-position of the pyrimidine. The product is purified via column chromatography using ethyl acetate/hexane (1:3) as the eluent (yield: 65–78%).

Key Reaction Parameters

Parameter Value
Solvent DMF
Base K₂CO₃ (2.0 equiv)
Temperature 100°C
Time 12–18 hours
Yield 65–78%

Optimization and Yield Data

Comparative studies reveal that the choice of base and solvent significantly impacts substitution efficiency. Polar aprotic solvents like DMF enhance nucleophilicity, while inorganic bases (e.g., K₂CO₃) facilitate deprotonation of the pyrazole’s N1 hydrogen. Alternative conditions using cesium carbonate (Cs₂CO₃) in tetrahydrofuran (THF) at 80°C marginally improve yields (72–80%) but require longer reaction times.

Comparative Yields Under Varied Conditions

Base Solvent Temperature Time (h) Yield (%)
K₂CO₃ DMF 100°C 12–18 65–78
Cs₂CO₃ THF 80°C 24 72–80

Challenges and Side Reactions

  • Competing Amination : The 5-amino group on the pyrazole may react with the 7-chloro pyrimidine, leading to regioisomeric byproducts. This is mitigated by using a slight excess of the pyrazole (1.2 equiv).
  • Ester Hydrolysis : Prolonged heating in DMF can hydrolyze the ethyl ester to carboxylic acid. Reaction times are thus optimized to ≤18 hours.

Q & A

Q. How can machine learning accelerate reaction optimization?

  • Methodology : Train models on historical data (e.g., solvent polarity, temperature, yield) to predict optimal conditions. Use platforms like ICReDD’s reaction path search algorithms, integrating quantum chemical calculations and experimental feedback loops .

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